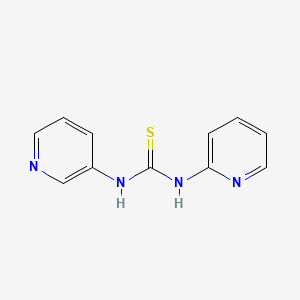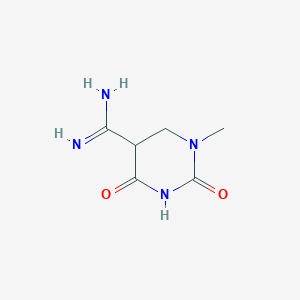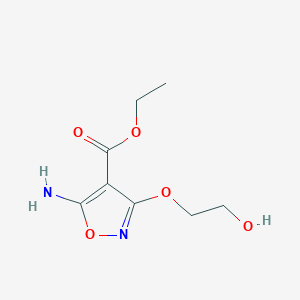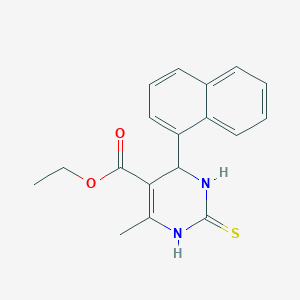
1-(4-Nitrophenyl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Gene Editing and CRISPR-Cas Systems
1-(4-Nitrophenyl)piperidine-4-carboxylic acid has been explored in the context of gene editing. Researchers have investigated its potential as a component in CRISPR-Cas systems, which are revolutionary tools for precise genome modification. By incorporating this compound, scientists aim to enhance the efficiency and accuracy of targeted gene editing processes .
Antibiotic Development
The fight against antibiotic-resistant bacteria remains a critical challenge. This compound has drawn interest due to its structural features, which could serve as a scaffold for novel antibiotics. Researchers explore its antibacterial properties and evaluate its effectiveness against resistant strains. By understanding its mode of action, they hope to develop new therapeutic agents to combat bacterial infections .
Retinoic Acid-Related Orphan Receptor γ (RORγt) Inhibition
1-(4-Nitrophenyl)piperidine-4-carboxylic acid has been investigated as an inverse agonist of RORγt, a splice variant of the nuclear hormone receptor subfamily RORγ. RORγt plays a role in autoimmune diseases, and inhibiting its activity could have therapeutic implications. Researchers study the compound’s binding affinity and selectivity to develop potential treatments .
Proteomics Research
This compound is utilized in proteomics research. Its biochemical properties make it valuable for studying protein interactions, post-translational modifications, and signaling pathways. Scientists use it as a probe to investigate protein function and dynamics within cells and tissues .
Chemical Synthesis and Medicinal Chemistry
1-(4-Nitrophenyl)piperidine-4-carboxylic acid serves as a building block in chemical synthesis. Medicinal chemists incorporate it into drug discovery efforts, exploring derivatives with improved pharmacological properties. By modifying its structure, they aim to develop compounds with enhanced bioavailability, selectivity, and efficacy .
Photocatalysis and Organic Transformations
Researchers have also explored the photocatalytic properties of this compound. It participates in organic transformations under light irradiation, enabling the synthesis of complex molecules. Its unique reactivity makes it a valuable tool for green chemistry and sustainable synthetic routes .
Safety and Hazards
Wirkmechanismus
Target of Action
It is often the case that such compounds interact with proteins or enzymes in the body, modulating their activity .
Mode of Action
Generally, such compounds can act as inhibitors or activators of their target proteins, leading to changes in cellular processes .
Pharmacokinetics
The compound’s molecular properties, such as its molecular weight of 250251 Da , may influence its bioavailability and pharmacokinetic profile.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRBMAVPCZUDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377610 | |
| Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)piperidine-4-carboxylic acid | |
CAS RN |
223786-53-6 | |
| Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)



![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)
![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)
![3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1304524.png)
![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)